
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CV-11194 is a small molecule drug developed by Takeda Pharmaceutical Co., Ltd. It is a nonpeptide angiotensin II receptor antagonist, specifically targeting the angiotensin II receptor type 1. This compound is primarily investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CV-11194 involves the preparation of 2-butyl-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid. The key intermediate, 3-amino-2-[[biphenyl-4-yl)methyl]amino]benzoate, is prepared through a series of reactions including selective tritylation of the tetrazole rings, treatment with alkyl halides, and deprotection with hydrochloric acid . The final product is obtained through esterification and purification steps.
Industrial Production Methods
Industrial production of CV-11194 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
CV-11194 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of CV-11194 with modified functional groups, which can exhibit different pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying angiotensin II receptor antagonists and their structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways involving angiotensin II receptors.
Medicine: Explored as a therapeutic agent for treating hypertension and other cardiovascular diseases.
Industry: Potential applications in the development of new pharmaceuticals targeting the renin-angiotensin-aldosterone system.
Mecanismo De Acción
CV-11194 exerts its effects by selectively antagonizing the angiotensin II receptor type 1. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking the receptor, CV-11194 inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include the angiotensin II receptor type 1, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.
Comparación Con Compuestos Similares
Similar Compounds
Candesartan (CV-11974): Another angiotensin II receptor antagonist with similar therapeutic applications.
Losartan: A widely used angiotensin II receptor antagonist for treating hypertension.
Valsartan: Another member of the angiotensin II receptor antagonist class with similar pharmacological properties.
Uniqueness
CV-11194 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high selectivity for the angiotensin II receptor type 1 and its potential for improved oral bioavailability make it a promising candidate for further development .
Propiedades
Número CAS |
136284-47-4 |
|---|---|
Fórmula molecular |
C26H24N6O2 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C26H24N6O2/c1-2-3-11-23-27-22-10-6-9-21(26(33)34)24(22)32(23)16-17-12-14-18(15-13-17)19-7-4-5-8-20(19)25-28-30-31-29-25/h4-10,12-15H,2-3,11,16H2,1H3,(H,33,34)(H,28,29,30,31) |
Clave InChI |
FLOKGHWIQFCIJW-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
SMILES canónico |
CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
Otros números CAS |
136284-47-4 |
Sinónimos |
2-butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid CV 11194 CV-11194 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




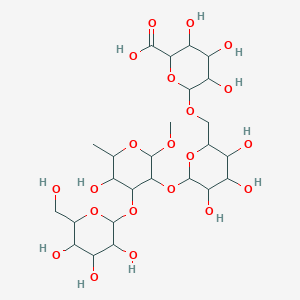
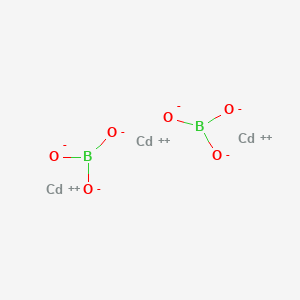
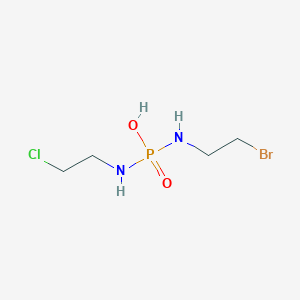

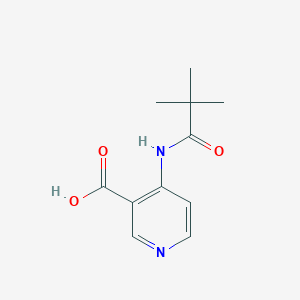

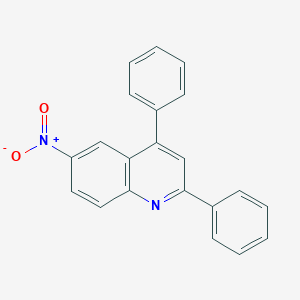
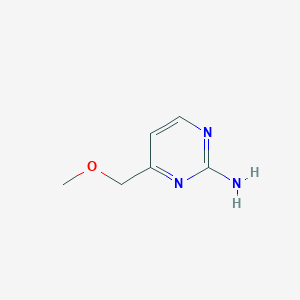

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
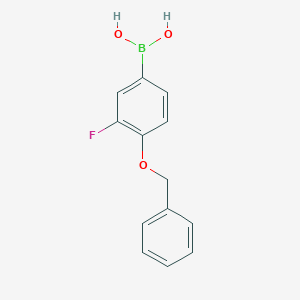
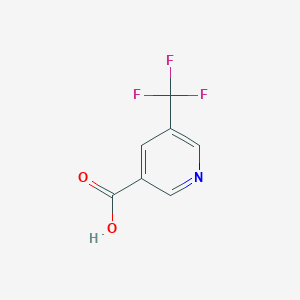
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)